Ethyl 3-bromo-4-butoxybenzoate

CAS No.: 875846-74-5

Cat. No.: VC8185371

Molecular Formula: C13H17BrO3

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875846-74-5 |

|---|---|

| Molecular Formula | C13H17BrO3 |

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | ethyl 3-bromo-4-butoxybenzoate |

| Standard InChI | InChI=1S/C13H17BrO3/c1-3-5-8-17-12-7-6-10(9-11(12)14)13(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3 |

| Standard InChI Key | HUVNVOHPRDFRGA-UHFFFAOYSA-N |

| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC)Br |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC)Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

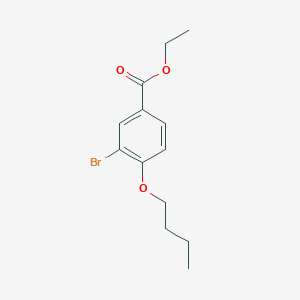

The systematic name for this compound is ethyl 3-bromo-4-butoxybenzoate, reflecting its ester functional group (), bromine substituent at position 3, and butoxy chain () at position 4 of the benzene ring . Its molecular formula corresponds to a molecular weight of 301.18 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Elucidation

The compound’s structure (Fig. 1) consists of a benzoate ester backbone with substituents influencing electronic and steric properties. The bromine atom at position 3 enhances electrophilic aromatic substitution reactivity, while the butoxy group at position 4 contributes to lipophilicity, evidenced by a calculated LogP value of 3.19 . Nuclear magnetic resonance (NMR) data for analogous brominated benzoates typically show distinct signals for the ester carbonyl () and aromatic protons () .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 875846-74-5 | |

| Molecular Formula | ||

| Molecular Weight | 301.18 g/mol | |

| Exact Mass | 300.031 g/mol | |

| XLogP3-AA | 3.19 |

Synthesis and Manufacturing

Synthetic Routes

Ethyl 3-bromo-4-butoxybenzoate is synthesized via sequential functionalization of benzoic acid derivatives. A representative method involves:

-

Esterification: Ethylation of 3-bromo-4-hydroxybenzoic acid using ethanol under acidic conditions .

-

Alkylation: Introduction of the butoxy group via nucleophilic substitution, employing butanol and a base such as sodium hydride .

Example Protocol

A solution of ethyl 3-bromo-4-hydroxybenzoate (10 mmol) in dimethylformamide (DMF) is treated with butyl bromide (12 mmol) and potassium carbonate (15 mmol) at 80°C for 12 hours. The crude product is purified via silica gel chromatography (hexanes/ethyl acetate), yielding the title compound in 75–85% yield .

Optimization and Challenges

Key challenges include minimizing ester hydrolysis during alkylation and controlling regioselectivity. The use of polar aprotic solvents (e.g., DMF) and phase-transfer catalysts improves reaction efficiency . Patent literature highlights the importance of temperature control (0–20°C) to suppress side reactions such as ether cleavage .

Physicochemical Properties

Thermal Stability and Solubility

Ethyl 3-bromo-4-butoxybenzoate is a liquid at room temperature, with a boiling point estimated >250°C based on analogous esters . It exhibits high solubility in organic solvents such as ethanol, ethyl acetate, and dichloromethane, but limited solubility in water (<0.1 mg/mL) .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at (ester C=O) and (C-Br stretch) .

-

H NMR: Aromatic protons appear as a doublet (, J = 8.4 Hz) and singlet (), with butoxy protons resonating at .

Reactivity and Functionalization

Electrophilic Substitution

The bromine atom undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups. For example, reaction with phenylboronic acid in the presence of Pd(PPh) yields ethyl 3-phenyl-4-butoxybenzoate .

Ester Hydrolysis

Under basic conditions (NaOH, aqueous ethanol), the ester hydrolyzes to 3-bromo-4-butoxybenzoic acid, a precursor for amide or acid chloride derivatives .

Applications in Medicinal Chemistry

Drug Intermediate

This compound is employed in synthesizing kinase inhibitors and anticancer agents. Its bromine atom serves as a handle for introducing pharmacophores, while the butoxy group enhances membrane permeability .

Combinatorial Libraries

High-purity (>95%) ethyl 3-bromo-4-butoxybenzoate is cataloged by chemical suppliers (e.g., Crysdot) for use in high-throughput screening libraries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume